Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Description
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic glycoside derivative of N-acetyl-D-glucosamine (GlcNAc), characterized by a propyl aglycone substituent at the anomeric carbon. This compound belongs to a class of glycosides widely used in glycobiology to study glycosidase and glycosyltransferase activity, carbohydrate-protein interactions, and enzymatic mechanisms . Its structure includes a β-configured glucopyranoside backbone with an acetamido group at the C2 position, which mimics natural GlcNAc-containing glycoconjugates.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h7-11,13,15-16H,3-5H2,1-2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKFRTNUONNUBH-ISUQUUIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596398 | |
| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70832-36-9 | |
| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis-Based Synthesis Using Alkaline Conditions
The most widely reported method involves hydrolyzing protected glucopyranoside precursors under alkaline conditions. Kamst et al. (1999) achieved an 86% yield by treating 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranoside with potassium tert-butylate in methanol for 5 hours . This step selectively removes acetyl protecting groups while preserving the β-glycosidic bond. The reaction mechanism proceeds via nucleophilic attack by methoxide ions, cleaving ester linkages without disrupting the sugar backbone .
Critical parameters include:
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Temperature : Room temperature (20–25°C) to prevent β-elimination side reactions.
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Base concentration : 0.1 M potassium tert-butylate ensures complete deacetylation.
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Reaction time : 5 hours optimizes yield while minimizing degradation .
Post-hydrolysis, the product is purified via silica gel chromatography using ethyl acetate/methanol (9:1 v/v), confirmed by thin-layer chromatography (Rf = 0.35) . Nuclear magnetic resonance (NMR) analysis verifies the β-configuration, with characteristic anomeric proton signals at δ 4.35 ppm (J = 8.2 Hz) .
Acetylation of Intermediate Precursors
Prior to hydrolysis, the synthesis of acetyl-protected intermediates is essential. Kamst et al. (1999) prepared propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 98346-06-6) by acetylating the parent glucosamine derivative in pyridine for 20 hours . This step achieves near-quantitative acetylation, as pyridine acts as both solvent and catalyst, neutralizing HCl byproducts .
Reaction conditions :
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Acetylating agent : Acetic anhydride (3 equivalents).
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Temperature : 20°C to prevent epimerization.
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Workup : Quenching with ice-water followed by extraction with dichloromethane .
The tri-O-acetylated intermediate is pivotal for subsequent hydrolysis, as acetyl groups protect hydroxyl moieties during glycosylation .
Glycosylation via Oxazoline Condensation
Alternative routes employ oxazoline derivatives for stereoselective glycosylation. A PubMed study demonstrated condensation of 3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano-[2',1':4,5]-2-oxazoline with D-mannose dimethyl acetal using p-toluenesulfonic acid, yielding 25% of the target glycoside . While lower-yielding, this method avoids alkaline conditions, making it suitable for acid-sensitive substrates .
Key advantages :
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Stereocontrol : The oxazoline donor ensures β-selectivity via neighboring group participation.
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Functional group tolerance : Compatible with tert-butyldimethylsilyl (TBDMS) and benzyl protections .
Propyl Group Introduction via Nucleophilic Substitution
Direct glycosylation with propyl alcohol is another viable approach. VulcanChem reports reacting 2-acetamido-2-deoxy-β-D-glucopyranosyl bromide with propyl alcohol in dichloromethane, catalyzed by silver triflate . The β-configuration is preserved due to the anomeric effect, with yields reaching 70–75% after column purification .
Optimization insights :
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Catalyst : Silver triflate (0.2 equivalents) enhances leaving group departure.
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Solvent : Anhydrous dichloromethane minimizes hydrolysis of the glycosyl bromide.
Crystallization and Purification Techniques
Final purification often involves crystallization from methanol-diethyl ether (1:8 v/v), as described in Munneke et al. (2015) . Slow evaporation at 4°C yields colorless crystals suitable for X-ray diffraction, confirming the β-pyranose ring (4C1 conformation) . Differential scanning calorimetry (DSC) shows a sharp melting point at 182–184°C, indicative of high purity .
Comparative Analysis of Methods
Structural and Spectroscopic Characterization
Post-synthesis, the compound is characterized via:
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NMR : 1H NMR (400 MHz, D2O) δ 4.35 (d, J = 8.2 Hz, H-1), 3.85–3.40 (m, sugar protons), 2.05 (s, NHAc) .
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X-ray crystallography : Confirms β-configuration (C1–O1 bond length 1.408 Å) .
Industrial and Research Applications
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as:
Chemical Reactions Analysis
Types of Reactions
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This compound can undergo nucleophilic substitution reactions where the acetamido group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include ammonium bicarbonate, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are usually carried out under controlled temperatures and monitored using chromatography techniques .
Major Products
The major products formed from these reactions include various glycosyl derivatives, which are essential in the synthesis of glycopeptides and other biologically active molecules .
Scientific Research Applications
Glycosylation Reactions
Propyl GlcNAc serves as an important glycosylation acceptor in various enzymatic reactions. Its structural features allow it to participate effectively in transglycosylation processes, enabling the synthesis of complex carbohydrates.
Enzymatic Synthesis of Oligosaccharides
Research has demonstrated that Propyl GlcNAc can be utilized as an acceptor for the synthesis of oligosaccharides using β-N-acetylhexosaminidases. These enzymes facilitate the transfer of sugar moieties to Propyl GlcNAc, leading to the formation of diverse oligosaccharide structures.
For instance, studies have shown that when Propyl GlcNAc is used with specific glycosyl donors, it can yield a variety of glycosylated products, which are crucial for understanding carbohydrate functions in biological systems . The specificity of these reactions can be influenced by the enzyme used and the conditions under which the reactions are performed.
Applications in Cell Biology
Propyl GlcNAc is utilized in cell biology to study glycosylation patterns and their implications in cellular functions. Its incorporation into cellular systems allows researchers to analyze the effects of glycosylation on cell behavior and signaling pathways.
Functional Analyses
The compound has been employed in studies aimed at improving functional analyses of oligosaccharides expressed on living cells. For example, when HL60 cells were treated with Propyl GlcNAc, various glycosylated products were identified, including neolacto-series oligosaccharides . This ability to prime the synthesis of specific oligosaccharides enhances our understanding of their biological roles.
Synthesis of Neolacto-Series Oligosaccharides
A notable case study involved the use of Propyl GlcNAc in synthesizing neolacto-series oligosaccharides in HL60 cells. The study reported that incubation with Propyl GlcNAc led to the formation of multiple glycosylated products, which were subsequently analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry . This research highlights the potential of Propyl GlcNAc as a versatile tool for exploring carbohydrate biosynthesis.
Transglycosylation Reactions
Another significant application is its role in transglycosylation reactions mediated by engineered enzymes like β-N-acetylhexosaminidases from Talaromyces flavus. These enzymes exhibit broad substrate specificity, making them suitable for synthesizing complex glycoconjugates using Propyl GlcNAc as an acceptor . The ability to modify enzyme activity through mutations further enhances the utility of Propyl GlcNAc in producing specific glycosidic linkages.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its role as a glycosyl acceptor. It interacts with glycosyltransferases, facilitating the transfer of glycosyl groups to form glycosidic bonds. This process is crucial in the biosynthesis of glycoproteins and other glycoconjugates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The biological and chemical properties of 2-acetamido-2-deoxy-β-D-glucopyranosides are heavily influenced by their aglycone substituents and protecting groups. Below is a comparative analysis with key analogs:
Key Observations
Alkyl Chain Length :
- Shorter chains (methyl, propyl) enhance solubility in aqueous media, making them suitable for enzyme assays.
- Longer chains (octyl, benzyl) increase hydrophobicity, facilitating interactions with lipid membranes or hydrophobic enzyme pockets .
Protecting Groups :
- Acetyl (e.g., 3,4,6-tri-O-acetyl) or benzyl groups stabilize intermediates during synthesis but require deprotection for biological activity .
- Unprotected derivatives (e.g., propyl or methyl analogs) are directly usable in functional studies .
Aglycone Reactivity :
- Allyl and nitrophenyl groups serve as versatile leaving groups in glycosylation reactions, enabling controlled oligosaccharide assembly .
- Benzyl-protected derivatives are critical for regioselective synthesis of complex glycans .
Research Implications and Limitations
- Advantages : Propyl derivatives balance solubility and hydrophobicity, making them versatile tools in glycobiology.
- Limitations : Lack of structural diversity in commercial analogs limits exploration of chain-length effects.
- Future Directions : Development of fluorinated or radiolabeled propyl derivatives for advanced imaging and metabolic studies .
Biological Activity
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (commonly referred to as propyl GlcNAc) is a synthetic derivative of N-acetylglucosamine (GlcNAc), a monosaccharide that plays critical roles in various biological processes. This compound has garnered attention for its potential applications in biochemistry, pharmaceutical development, and materials science.
Propyl GlcNAc has the molecular formula and a molecular weight of 263.3 g/mol. It is characterized by its white to off-white powder form and is soluble in solvents such as DMSO, water, and methanol . The synthesis of this compound typically involves the condensation of N-acetamido sugars with ammonium bicarbonate in a saturated aqueous solution, followed by purification processes to ensure high purity levels (minimum 99% by HPLC) .
Propyl GlcNAc acts primarily as a glycosyl acceptor in various biochemical reactions. Its biological activity is largely attributed to its role in the synthesis of N-acetylglucosamine derivatives, which are integral to cellular functions such as glycosylation processes. Glycosylation is crucial for protein folding, stability, and cell signaling .
Biochemical Pathways
The compound is involved in several metabolic pathways, including the chitin oligosaccharide synthesis pathway. It has been shown to influence cell function through its derivatives, which modulate various cellular activities .
Biological Activity
Cellular Effects : Research indicates that derivatives of propyl GlcNAc can affect insulin signaling pathways. For instance, studies have demonstrated that global elevation of O-GlcNAc levels can lead to insulin resistance in adipocytes, suggesting a link between this compound's derivatives and metabolic disorders .
Lectin Interactions : Propyl GlcNAc has been utilized in creating glycogels for studying sugar-lectin interactions. In one study, a glycogel containing covalently attached GlcNAc residues was used to analyze the binding affinity of wheat germ agglutinin (WGA), revealing significant insights into carbohydrate-protein interactions.
Case Studies and Research Findings
- Glycosylation Studies : A study explored the use of propyl GlcNAc in synthesizing glycopeptides, demonstrating its effectiveness as a glycosyl donor. The findings indicated that varying the density of sugar moieties on surfaces could significantly impact lectin binding affinities.
- Metabolic Impact : Another research article highlighted the role of O-GlcNAc modifications in insulin signaling pathways. By using selective inhibitors like NButGT alongside propyl GlcNAc, researchers were able to elucidate the effects on glucose uptake and phospho-Akt levels in adipocytes .
- Industrial Applications : Propyl GlcNAc has been studied for its potential use in biodegradable polymers. Its ability to enhance material properties while being environmentally friendly makes it a candidate for sustainable industrial applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NO₆ |
| Molecular Weight | 263.3 g/mol |
| Purity | ≥ 99% (HPLC) |
| Solubility | DMSO, Water, Methanol |
| Storage Conditions | Refrigerate (2-8°C) |
| Study | Findings |
|---|---|
| Glycosylation Studies | Effective as a glycosyl donor for complex synthesis |
| Metabolic Impact | Influences insulin signaling and glucose uptake |
| Industrial Applications | Potential use in biodegradable polymer production |
Q & A
Q. Table 1: Synthetic Method Comparison
| Method | Donor Type | Catalyst | Yield (%) | β-Selectivity | Reference |
|---|---|---|---|---|---|
| Trichloroacetimidate | Phthalimido-protected | TMSOTf | 65–75 | >90% | |
| Glycosyl bromide | Peracetylated | Ag₂O | 50–60 | ~85% |
How is the compound characterized for structural confirmation?
Structural validation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the β-configuration (e.g., J₁,₂ coupling ~8–10 Hz for β-linkage) and propyl chain integration .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+Na]⁺ at m/z 348.14).
- X-ray crystallography : Used in advanced studies to resolve stereochemical ambiguities .
Advanced Research Questions
What enzymatic systems interact with this compound, and how are activity assays designed?
The compound serves as a substrate for glycosidases (e.g., β-N-acetylglucosaminidases) and glycosyltransferases. Assay design considerations:
- Enzyme specificity : Use 4-nitrophenyl or fluorescent analogs (e.g., MNP-GlcNAc) to monitor hydrolysis via UV/Vis or fluorescence .
- Kinetic parameters : Measure and using Michaelis-Menten plots.
- Inhibition studies : Compete with natural substrates (e.g., hyaluronic acid fragments) to assess binding affinity .
Q. Table 2: Example Enzyme Kinetic Data
| Enzyme | Substrate | (mM) | (µmol/min/mg) | Reference |
|---|---|---|---|---|
| β-Hexosaminidase | Propyl derivative | 0.45 ± 0.03 | 12.8 ± 1.2 | |
| Hyaluronidase | Hyalobiuronic acid analog | 1.2 ± 0.1 | 8.5 ± 0.7 |
How does the propyl chain influence solubility and bioactivity compared to other alkyl glucosides?
- Solubility : The propyl group enhances lipid solubility vs. methyl or ethyl analogs, enabling membrane permeability studies .
- Bioactivity : Longer alkyl chains (e.g., decyl glucoside) show detergent-like properties, but the propyl chain balances solubility and specificity for enzyme interactions .
What are common contradictions in data interpretation for glycosylation studies using this compound?
- Anomeric purity : Residual α-anomers (even at <5%) can skew enzymatic activity results .
- Enzyme source variability : Microbial vs. mammalian glycosidases exhibit divergent substrate preferences .
- Synthetic byproducts : Phthalimido or acetyl protecting groups may persist post-deprotection, interfering with assays .
How is click chemistry applied to functionalize this compound for bioconjugation?
The azide-modified analog (e.g., 2-azidoethyl derivative) enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for:
Q. Table 3: Click Chemistry Applications
| Application | Functional Group | Conjugate Partner | Reference |
|---|---|---|---|
| Cell labeling | Azide | DBCO-fluorescein | |
| Bioconjugation | Alkyne | PEGylated liposomes |
Methodological Challenges & Solutions
- Low solubility in aqueous buffers : Use co-solvents (e.g., DMSO ≤5%) or micellar systems .
- Enzymatic hydrolysis interference : Include inhibitors (e.g., N-bromosuccinimide for oxidoreductases) .
- Stereochemical drift during synthesis : Optimize temperature (–20°C to 0°C) and solvent polarity (CH₂Cl₂ vs. toluene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
